molecular formula C21H26N2O2 B5637164 2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol

2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol

Cat. No.: B5637164
M. Wt: 338.4 g/mol
InChI Key: SYDFLETZUYZDKU-VMPITWQZSA-N
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Description

2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a methoxy group, a phenylprop-2-enyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with 4-[(E)-3-phenylprop-2-enyl]piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the STAT3 pathway, which is involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylphenol: Shares the methoxy group but lacks the piperazine ring.

    2-methoxy-5-methylphenol: Similar structure but with a methyl group instead of the phenylprop-2-enyl group.

    4-methoxyphenol: Lacks the piperazine and phenylprop-2-enyl groups.

Uniqueness

2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-21-10-9-19(16-20(21)24)17-23-14-12-22(13-15-23)11-5-8-18-6-3-2-4-7-18/h2-10,16,24H,11-15,17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDFLETZUYZDKU-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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